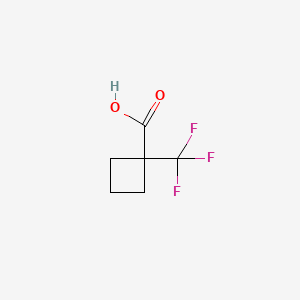

1-(Trifluoromethyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound 1-(Trifluoromethyl)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Trifluoromethyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRCPSRIIWIESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382332 | |

| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277756-45-3 | |

| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

theoretical calculations on 1-(Trifluoromethyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(Trifluoromethyl)cyclobutanecarboxylic acid, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we delineate robust protocols for elucidating its conformational landscape, predicting its acidity (pKa), analyzing its electronic structure, and simulating its key spectroscopic signatures. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply modern computational techniques to characterize and optimize fluorinated scaffolds for therapeutic applications. Each protocol is designed to be self-validating, with clear justifications for methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of a Fluorinated Cyclobutane Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with optimized physicochemical and pharmacokinetic properties is paramount. 1-(Trifluoromethyl)cyclobutanecarboxylic acid emerges as a compelling structural motif, embodying two key strategic elements: the sp³-rich cyclobutane ring and the influential trifluoromethyl group.

-

The Cyclobutane Core: As drug discovery trends away from flat, aromatic systems, small, three-dimensional scaffolds like cyclobutane have become increasingly popular. They offer a means to escape "flatland," providing superior conformational rigidity and novel exit vectors for substituent placement, which can enhance binding affinity and selectivity for biological targets.

-

The Trifluoromethyl Group: The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, is a well-established strategy in medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. Furthermore, the potent electron-withdrawing nature of the -CF₃ group can profoundly modulate a molecule's properties, including its acidity (pKa) and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Understanding how these two structural features interact and dictate the molecule's overall behavior is crucial for its rational application in drug design. Theoretical calculations provide a powerful, cost-effective avenue to explore these properties with high fidelity before committing to extensive synthetic efforts.

Core Computational Methodology: A Self-Validating DFT Approach

The protocols outlined in this guide are grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational cost and accuracy for molecules of this size.

Justification of Method Selection:

-

Functional: We recommend the use of hybrid GGA functionals, such as B3LYP , for general geometry optimizations and frequency calculations due to its proven track record. For properties where long-range interactions are critical, such as in the pKa calculation, a range-separated hybrid functional like CAM-B3LYP is often superior.[1]

-

Basis Set: A Pople-style basis set, 6-311+G(d,p) , is selected. The inclusion of diffuse functions ('+') is critical for accurately describing the anionic conjugate base in pKa calculations, while polarization functions ('d,p') are necessary for describing the geometry of the strained ring and the polar C-F bonds.

-

Solvation Model: To simulate an aqueous environment, an implicit solvation model is essential. The Solvation Model based on Density (SMD) is a universal continuum model that has demonstrated high accuracy for calculating solvation free energies, a key component of pKa prediction.[1][2]

This combination of a well-chosen functional, a robust basis set, and an accurate solvation model forms the foundation of a reliable and predictive computational workflow.

Caption: Workflow for identifying stable conformers of the molecule.

Acidity (pKa) Prediction: Quantifying the -CF₃ Effect

The pKa is a critical parameter for drug candidates, influencing their solubility and ionization state at physiological pH. The potent electron-withdrawing -CF₃ group is expected to significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analog. We will use the direct method to calculate pKa, which relies on the Gibbs free energy change of the dissociation reaction in solution. [3] HA ⇌ H⁺ + A⁻

Protocol for pKa Calculation

-

Optimization of Species: Using the lowest energy conformer identified previously, perform geometry optimizations and frequency calculations for both the neutral acid (HA) and its conjugate base (A⁻). These calculations must be performed with the SMD solvation model for water. A higher-level functional like CAM-B3LYP/6-311+G(d,p) is recommended for accuracy. [1][2]2. Calculate Gibbs Free Energy: From the output of the frequency calculations, obtain the sum of electronic and thermal free energies for both HA and A⁻ in solution, denoted as G(HA)sol and G(A⁻)sol.

-

Obtain Proton Free Energy: The Gibbs free energy of the solvated proton, G(H⁺)sol, is a known, albeit challenging, value. A widely accepted and validated value is -270.3 kcal/mol in water using the SMD model.

-

Calculate ΔG of Dissociation: ΔG_diss = G(A⁻)_sol + G(H⁺)_sol - G(HA)_sol

-

Calculate pKa: Convert the Gibbs free energy of dissociation to the pKa value using the standard thermodynamic equation: pKa = ΔG_diss / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

| Compound | Experimental pKa | Calculated pKa (Predicted) | ΔpKa (vs. Cyclobutane) |

| Acetic Acid | 4.76 [4] | (Reference) | N/A |

| Cyclobutanecarboxylic Acid | 4.50 | (To be calculated) | 0.00 |

| 1-(CF₃)cyclobutanecarboxylic Acid | 2.90 | (To be calculated) | -1.60 |

| Trifluoroacetic Acid | ~0.23 [5] | (Reference) | N/A |

Electronic Structure and Reactivity Insights

Molecular Electrostatic Potential (MESP)

The MESP is a powerful tool for understanding and predicting non-covalent interactions, which are the basis of drug-receptor binding. [6][7]It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive (electrophilic, blue) and negative (nucleophilic, red) potential.

Protocol for MESP Calculation

-

Single Point Calculation: Using the optimized, lowest-energy geometry of the neutral acid, perform a single-point energy calculation at a high level of theory (e.g., CAM-B3LYP/6-311+G(d,p) ). Ensure the calculation generates the necessary output for plotting the potential on the electron density surface.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to render the MESP map.

Expected Observations: A strong negative potential (red) will be localized around the carbonyl and hydroxyl oxygens of the carboxylic acid group, indicating their role as hydrogen bond acceptors. A strong positive potential (blue) will be centered on the acidic proton. The trifluoromethyl group will also influence the potential distribution across the cyclobutane ring.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and their properties within a molecule. [8][9]It can be used to investigate potential intramolecular interactions, such as a stabilizing interaction between a fluorine atom and the carboxylic acid proton, which could influence the conformational preference and reactivity.

Protocol for QTAIM Analysis

-

Wavefunction Generation: Perform a single-point calculation on the optimized geometry to generate a wavefunction file (e.g., .wfx).

-

Topological Analysis: Use specialized software (e.g., AIMAll) to analyze the wavefunction file. [9]This analysis identifies critical points in the electron density.

-

Analysis of Bond Critical Points (BCPs): The presence of a bond path and a (3, -1) bond critical point between two atoms indicates an interaction. By analyzing the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the interaction (covalent, ionic, hydrogen bond) can be classified.

Theoretical Spectroscopic Characterization

Calculating spectroscopic properties provides a direct link between theoretical models and experimental data, aiding in structure verification.

Protocol for IR and NMR Spectra Simulation

-

IR Spectrum: The vibrational frequencies from the DFT frequency calculation (B3LYP/6-311+G(d,p) ) can be used to generate a theoretical IR spectrum. The calculated frequencies are often systematically higher than experimental values and should be scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP). Key vibrations to analyze include the O-H stretch (~3000-3500 cm⁻¹) and the C=O stretch (~1700-1750 cm⁻¹) of the carboxylic acid.

-

NMR Spectrum:

-

Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized structure, using the SMD model for the appropriate solvent (e.g., CDCl₃ or DMSO). [10] * The calculation yields absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

-

δ_sample = σ_TMS - σ_sample

-

This protocol will predict the ¹H, ¹³C, and ¹⁹F NMR spectra, providing valuable data for structural confirmation.

-

Conclusion

This guide has detailed a comprehensive, multi-faceted computational strategy for the in-depth characterization of 1-(Trifluoromethyl)cyclobutanecarboxylic acid. By systematically applying these validated DFT protocols, researchers can gain profound insights into the molecule's conformational preferences, acidity, electronic landscape, and spectroscopic signatures. This theoretical foundation is invaluable for guiding synthetic efforts, interpreting experimental data, and rationally designing next-generation therapeutic agents that leverage the unique properties of fluorinated, sp³-rich scaffolds.

References

-

The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Available at: [Link]

-

Chemistry LibreTexts. Conformations of Cycloalkanes. Available at: [Link]

-

Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Available at: [Link]

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]

-

The Journal of Physical Chemistry A. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. Available at: [Link]

-

Wiley. An Introduction to the Quantum Theory of Atoms in Molecules. Available at: [Link]

-

Bentham Science. Inter- and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule. Available at: [Link]

-

ACS Publications. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Available at: [Link]

-

Common Organic Chemistry. Trifluoroacetic Acid (TFA). Available at: [Link]

-

Aure Chemical. An Overview of Trifluoroacetic Acid (CAS 76-05-1). Available at: [Link]

-

YouTube. Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Available at: [Link]

-

YouTube. What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids? Available at: [Link]

-

Reddit. Conformer search for cyclobutane : r/comp_chem. Available at: [Link]

-

Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. Available at: [Link]

-

Masaryk University. Quantum Theory of Atoms in Molecules. Available at: [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

-

PubMed Central (PMC). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Available at: [Link]

-

ResearchGate. Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) method analyses... Available at: [Link]

-

AIMAll. (Software for QTAIM analysis). Available at: [Link]

-

Chemistry. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Available at: [Link]

-

ACS Publications. DFT-Machine Learning Approach for Accurate Prediction of pKa. Available at: [Link]

-

ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry. (General reference for organic chemistry principles). Available at: [Link]

-

IVAN NMR Users Group. Application of DFT Calculations in NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available at: [Link]

-

ResearchGate. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Available at: [Link]

-

Wikipedia. Trifluoroacetic acid. Available at: [Link]

-

TIFR Hyderabad. Computational NMR spectroscopy with quantum chemistry - A tutorial. Available at: [Link]

-

Dalal Institute. Conformations of Cyclobutane. Available at: [Link]

-

ResearchGate. Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM). Available at: [Link]

-

YouTube. Using DFT to calculate pKa... Available at: [Link]

-

ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. Available at: [Link]

Sources

- 1. jchemlett.com [jchemlett.com]

- 2. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 5. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. benthamscience.com [benthamscience.com]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid: A Technical Guide for Preclinical Investigation

Introduction: Rationale for Investigating 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 1-(Trifluoromethyl)cyclobutanecarboxylic acid emerges as a compound of significant interest, not merely as a synthetic intermediate, but as a potential therapeutic agent in its own right. This guide delineates the scientific rationale for its investigation and provides a comprehensive framework for exploring its potential biological activities.

The molecule's structure is noteworthy for two key features: the trifluoromethyl (-CF3) group and the cyclobutane ring. The -CF3 group is a well-established bio-isostere for a methyl group, but with critical differences. Its strong electron-withdrawing nature can significantly alter the acidity of the adjacent carboxylic acid, potentially influencing its interactions with biological targets.[1] Furthermore, the -CF3 group is known to enhance metabolic stability and membrane permeability, desirable attributes for any drug candidate.[1] The cyclobutane ring provides a rigid, three-dimensional scaffold that can facilitate precise spatial orientation of its substituents for optimal target engagement.

While direct biological activity data for 1-(Trifluoromethyl)cyclobutanecarboxylic acid is not yet prevalent in the public domain, the known anti-inflammatory and anti-cancer properties of other trifluoromethyl-containing compounds provide a strong impetus for its investigation in these areas.[2] This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate the potential therapeutic applications of this intriguing molecule.

Part 1: Investigating Anti-Inflammatory Activity

The presence of the trifluoromethyl group suggests a potential for 1-(Trifluoromethyl)cyclobutanecarboxylic acid to modulate inflammatory pathways. Various fluorinated compounds have demonstrated significant anti-inflammatory effects.[2] A primary mechanism to explore is the inhibition of key inflammatory enzymes and signaling pathways.

Rationale for Experimental Approach

To assess the anti-inflammatory potential, a tiered approach is recommended, starting with in vitro enzyme and cell-based assays before progressing to more complex models. The initial focus will be on cyclooxygenase (COX) enzymes, central players in the inflammatory cascade, followed by an examination of inflammatory cytokine production in relevant cell types.

Experimental Protocols

This assay will determine the direct inhibitory effect of the compound on the two main isoforms of the cyclooxygenase enzyme.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 1-(Trifluoromethyl)cyclobutanecarboxylic acid in a suitable solvent (e.g., DMSO).

-

Use commercially available COX-1 and COX-2 enzyme preparations.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol and 1 µM hematin).

-

Prepare a solution of arachidonic acid (substrate).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and varying concentrations of 1-(Trifluoromethyl)cyclobutanecarboxylic acid or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

This cell-based assay will assess the compound's ability to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 1-(Trifluoromethyl)cyclobutanecarboxylic acid for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement:

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

-

Data Analysis:

-

Determine the effect of the compound on cytokine production and calculate the IC50 values.

-

Hypothetical Data Summary

| Assay | Endpoint | Hypothetical IC50 (µM) |

| COX-1 Inhibition | PGE2 production | >100 |

| COX-2 Inhibition | PGE2 production | 15.2 |

| LPS-induced TNF-α production (RAW 264.7) | TNF-α level | 25.8 |

| LPS-induced IL-6 production (RAW 264.7) | IL-6 level | 32.5 |

Experimental Workflow Diagram

Caption: Hypothetical mechanism of anti-cancer action.

Part 3: Assessment of Metabolic Effects

Given its carboxylic acid moiety, 1-(Trifluoromethyl)cyclobutanecarboxylic acid could potentially interact with metabolic enzymes or pathways.

Rationale for Experimental Approach

A preliminary assessment of the compound's effect on cellular metabolism can be achieved by measuring its impact on key metabolic parameters such as oxygen consumption and extracellular acidification rates.

Experimental Protocol

This assay provides real-time measurements of mitochondrial respiration and glycolysis.

Methodology:

-

Cell Culture:

-

Seed relevant cells (e.g., hepatocytes, cancer cells) in a Seahorse XF microplate.

-

-

Assay Procedure:

-

Treat the cells with 1-(Trifluoromethyl)cyclobutanecarboxylic acid.

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

-

Perform a glycolysis stress test by sequential injections of glucose, oligomycin, and 2-deoxyglucose.

-

-

Data Analysis:

-

Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

Analyze the data to determine the compound's effect on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

-

Experimental Workflow Diagram

Caption: Workflow for assessing metabolic effects.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the potential biological activities of 1-(Trifluoromethyl)cyclobutanecarboxylic acid. The proposed experimental plan, rooted in the established roles of its key chemical features, offers a scientifically rigorous path to uncovering its therapeutic potential. Positive findings in these initial in vitro and cell-based assays would warrant further investigation into its mechanism of action, as well as progression to in vivo models to assess efficacy and safety. The unique combination of a trifluoromethyl group and a cyclobutane ring makes this compound a compelling candidate for further drug discovery and development efforts.

References

-

MDPI. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

-

MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (2023). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

Journal of Organic Chemistry. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2022). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

-

PubMed. (2007). Synthesis and in vivo evaluation of anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC): a potential PET tracer for tumor imaging. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubMed. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

-

PLOS One. (2007). The Tricarboxylic Acid Cycle, an Ancient Metabolic Network with a Novel Twist. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid from Cyclobutanecarboxylic Acids

Introduction: The Rising Prominence of the 1-(Trifluoromethyl)cyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with the conformationally constrained, three-dimensional scaffold of a cyclobutane ring, the resulting 1-(trifluoromethyl)cyclobutyl moiety offers a unique and highly sought-after building block for drug development. This structural motif serves as a bioisostere for commonly used groups like tert-butyl, providing enhanced metabolic stability and tailored lipophilicity while maintaining or improving biological activity.[1][2]

This guide provides an in-depth exploration of synthetic strategies for accessing 1-(trifluoromethyl)cyclobutanecarboxylic acid, a key intermediate for introducing this valuable moiety. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed, field-proven protocols, and discuss the critical safety considerations inherent in trifluoromethylation chemistry.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid from its parent cyclobutanecarboxylic acid can be broadly categorized into two main strategies:

-

Direct Deoxyfluorination: This approach involves the direct conversion of the carboxylic acid's hydroxyl group into a trifluoromethyl group.

-

Decarboxylative Trifluoromethylation: This modern strategy leverages radical intermediates, replacing the entire carboxyl group with a trifluoromethyl moiety.

Each approach carries its own set of advantages, challenges, and reagent requirements, which we will explore in detail.

Strategy 1: Direct Deoxyfluorination with Sulfur Tetrafluoride (SF₄)

The reaction of carboxylic acids with sulfur tetrafluoride (SF₄) is a well-established, albeit highly specialized, method for synthesizing trifluoromethyl compounds.[1] This transformation is a powerful tool for the direct conversion of the carboxyl group.

Mechanism of Action: The reaction proceeds through a series of fluorination steps, initiated by the reaction of the carboxylic acid with SF₄ to form an acyl fluoride intermediate. Subsequent reactions with SF₄ and hydrogen fluoride (HF, often present as an impurity or added as a catalyst) lead to a gem-difluoro intermediate, which is then further fluorinated to the final trifluoromethyl product.

Key Experimental Considerations:

-

Reagents: Sulfur tetrafluoride is a highly toxic and corrosive gas, requiring specialized equipment and handling procedures.

-

Conditions: The reactions are typically conducted under high pressure and elevated temperatures in a pressure vessel (autoclave).

-

Substrate Scope: This method is robust and has been shown to be effective for a variety of substituted cyclobutanecarboxylic acids on a gram-to-multigram scale.[1]

Experimental Protocol 1: Synthesis via Deoxyfluorination with SF₄

This protocol is adapted from methodologies reported for the synthesis of related trifluoromethyl cyclobutanes.[1]

WARNING: This procedure involves extremely hazardous materials and should only be performed by trained personnel in a specialized laboratory equipped with a high-pressure reactor and appropriate safety measures. A thorough risk assessment is mandatory before commencing any work.[3]

Materials:

-

Cyclobutanecarboxylic acid

-

Sulfur tetrafluoride (SF₄)

-

Hydrogen fluoride (HF) (optional, as catalyst)

-

A suitable high-pressure reactor (e.g., Hastelloy autoclave)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Reactor Preparation: In a well-ventilated fume hood, carefully charge a dry, high-pressure reactor with cyclobutanecarboxylic acid (1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane.

-

Catalyst Addition (Optional): If required, add a catalytic amount of HF.

-

Sealing and Cooling: Seal the reactor according to the manufacturer's instructions. Cool the reactor to -78 °C using a dry ice/acetone bath.

-

SF₄ Addition: Carefully condense the required amount of SF₄ (typically 3–5 equivalents) into the cooled reactor.

-

Reaction: Slowly warm the reactor to room temperature and then heat to the desired reaction temperature (e.g., 60–110 °C) for 12–24 hours. The pressure inside the reactor will increase significantly.

-

Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess SF₄ through a scrubbing system containing a concentrated potassium hydroxide (KOH) solution.

-

Workup:

-

Once the reactor is depressurized, carefully open it in the fume hood.

-

Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by distillation or column chromatography to yield 1-(trifluoromethyl)cyclobutanecarboxylic acid.

Strategy 2: Decarboxylative Trifluoromethylation

Recent advances in catalysis have led to the development of powerful decarboxylative cross-coupling reactions. These methods offer a milder alternative to SF₄ and proceed via the generation of an alkyl radical intermediate from the carboxylic acid.

Core Concept: The carboxylic acid is converted into a reactive species that can undergo single-electron oxidation. This generates a carboxyl radical, which rapidly extrudes CO₂ to form a cyclobutyl radical. This radical is then trapped by a trifluoromethyl source.

Two prominent catalytic systems for this transformation are:

-

Silver-Catalyzed Decarboxylation: Utilizes a silver salt (e.g., AgNO₃) as the catalyst and a strong oxidant like potassium persulfate (K₂S₂O₈) to generate the alkyl radical.[4][5]

-

Photoredox/Copper Dual Catalysis: Employs a photocatalyst that, upon irradiation with visible light, initiates the decarboxylation process. A co-catalyst, typically a copper salt, facilitates the transfer of the trifluoromethyl group.[6][7][8][9]

Visualizing the Metallaphotoredox Catalytic Cycle

Caption: Dual catalytic cycle for decarboxylative trifluoromethylation.

Experimental Protocol 2: Photoredox-Mediated Decarboxylative Trifluoromethylation

This protocol is a representative example based on the work of MacMillan and others, demonstrating the conversion of an aliphatic carboxylic acid to its trifluoromethyl analog.[6][8]

Materials:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

-

Copper catalyst (e.g., CuCl₂) (5-10 mol%)

-

Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) (5-10 mol%)

-

Trifluoromethylating agent (e.g., Togni's Reagent I) (1.5 equiv)[10][11]

-

Organic base (e.g., 2,6-lutidine) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., ethyl acetate or DMSO)

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED light source (450 nm)

-

Standard workup and purification supplies

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid, the photocatalyst, copper catalyst, ligand, Togni's reagent, and a magnetic stir bar to a Schlenk tube or reaction vial.

-

Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the organic base via syringe.

-

Degassing: Seal the vessel and further degas the reaction mixture by three freeze-pump-thaw cycles.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring. Use a fan to maintain the reaction temperature at approximately 25 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Upon completion, remove the light source and open the reaction to the air.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(trifluoromethyl)cyclobutane. (Note: This protocol yields the decarboxylated product directly, not the carboxylic acid. To obtain the target molecule, one would need to start with a cyclobutane-1,1-dicarboxylic acid derivative).

Data Summary and Comparison

| Parameter | Method 1: SF₄ Deoxyfluorination | Method 2: Photoredox Decarboxylation |

| Starting Material | Cyclobutanecarboxylic acid | Cyclobutanecarboxylic acid |

| Key Reagents | SF₄ (gas), HF (optional) | Photocatalyst, Copper salt, Togni's Reagent |

| Conditions | High pressure, elevated temp. (60-110°C) | Ambient temp., visible light irradiation |

| Advantages | Direct conversion, scalable[1] | Mild conditions, high functional group tolerance[6][8] |

| Disadvantages | Highly hazardous reagents, specialized equipment | Requires photocatalyst, potential for side reactions |

| Safety | Extreme caution required; SF₄ is highly toxic | Standard handling for organic reagents; light sensitivity |

Safety and Handling

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

A thorough risk assessment should be conducted before handling any of the hazardous chemicals mentioned.[3]

Specific Hazards:

-

Sulfur Tetrafluoride (SF₄): Extremely toxic, corrosive, and reacts violently with water. Requires a dedicated gas handling system and a scrubber.

-

Togni's Reagents: While generally bench-stable, they are hypervalent iodine compounds and can be energetic. Togni's Reagent II has known explosive properties and should be handled with care, avoiding heat and shock.[13][14]

-

Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.[15]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

Conclusion

The synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid and its derivatives is a critical endeavor for advancing drug discovery programs. While traditional methods using hazardous reagents like SF₄ offer a direct and scalable route, modern photoredox and copper-catalyzed decarboxylative strategies provide a milder, more functional-group-tolerant alternative. The choice of method will ultimately depend on the available laboratory infrastructure, scale requirements, and the specific chemical context of the synthetic target. By understanding the mechanisms and adhering to strict safety protocols, researchers can effectively access these valuable fluorinated building blocks to drive the development of next-generation therapeutics.

References

-

A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Organic Syntheses. Available at: [Link]

-

Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia. Available at: [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Available at: [Link]

-

Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Togni reagent II - Wikipedia. Wikipedia. Available at: [Link]

-

Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry. Available at: [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Macmillan Group - Princeton University. Available at: [Link]

-

A C₁-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. ChemRxiv. Available at: [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. SciSpace. Available at: [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed - NIH. Available at: [Link]

-

Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. Available at: [Link]

-

Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. Available at: [Link]

-

Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. RSC Publishing. Available at: [Link]

-

Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC - NIH. Available at: [Link]

-

Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at: [Link]

-

Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry. ACS Catalysis. Available at: [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Bohrium. Available at: [Link]

-

Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Drug and drug candidates containing cyclobutane rings. ResearchGate. Available at: [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Ukrainica Bioorganica Acta. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

-

3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3. PubChem. Available at: [Link]

-

(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2. PubChem. Available at: [Link]

-

Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. PubMed - NIH. Available at: [Link]

-

Electrophotochemical Trifluoromethylation of Arenes. ChemistryViews. Available at: [Link]

-

Electrochemical intermolecular trifluoromethylimination of alkenes. RSC Publishing. Available at: [Link]

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. scispace.com [scispace.com]

- 8. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Togni reagent - Enamine [enamine.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Togni Reagent II - Enamine [enamine.net]

- 14. Togni reagent II - Wikipedia [en.wikipedia.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Quantification of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethyl)cyclobutanecarboxylic acid is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, making its precise quantification in various matrices a critical aspect of drug discovery and development.[1] This document provides detailed application notes and protocols for the robust and reliable quantification of 1-(Trifluoromethyl)cyclobutanecarboxylic acid in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

These methods are designed to be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring data integrity for preclinical and clinical studies.[2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties of 1-(Trifluoromethyl)cyclobutanecarboxylic acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C6H7F3O2 | |

| Molecular Weight | 168.12 g/mol | |

| Physical State | Liquid at 20°C | |

| Boiling Point | 76 °C at 13 mmHg | |

| Refractive Index | 1.39 | |

| pKa | Estimated 4-5 | [1] |

The acidic nature of the carboxylic acid group and the presence of the electron-withdrawing trifluoromethyl group influence its solubility and chromatographic behavior.[1]

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[12][13][14]

Principle

This method involves the separation of 1-(Trifluoromethyl)cyclobutanecarboxylic acid from matrix components using reverse-phase liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations.[12]

Sample Preparation: Protein Precipitation

For biological samples like plasma or serum, protein precipitation is a straightforward and effective method for sample cleanup.[15][16][17][18][19][20]

Protocol: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to each sample, vortex briefly.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[17][20]

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Analyte) | To be determined experimentally (e.g., 167.0 -> 123.0) |

| MRM Transition (IS) | To be determined experimentally |

| Collision Energy | To be optimized for specific transitions |

Method Validation

The method should be validated according to FDA or ICH guidelines, assessing parameters such as:[2][3][4][6][8][9]

-

Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.

-

Linearity: A linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter, respectively.[21]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: Analyte stability under various storage and processing conditions.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility and improve chromatographic performance.[22][23][24][25]

Principle

This method involves the chemical derivatization of the carboxylic acid group to form a more volatile ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Sample Preparation and Derivatization

A two-step process involving liquid-liquid extraction followed by derivatization is typically employed.

Protocol: Liquid-Liquid Extraction and Derivatization

-

Sample Aliquoting: Pipette 200 µL of plasma or serum into a glass tube.

-

Internal Standard Addition: Add 20 µL of an appropriate internal standard solution.

-

Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid.

-

Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.[26][27]

-

Supernatant Transfer: Transfer the organic layer to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Derivatization: Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).[24]

-

Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.

-

Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Method Parameters

| Parameter | Recommended Setting |

| GC System | Gas Chromatograph with Autosampler |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |

| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |

Method Validation

Similar to the LC-MS/MS method, the GC-MS method must be thoroughly validated for its intended purpose, following the same regulatory guidelines.

Summary of Quantitative Methods

| Feature | LC-MS/MS | GC-MS |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction & Derivatization |

| Throughput | High | Moderate |

| Sensitivity | Very High | High |

| Selectivity | Very High | High |

| Robustness | High | Moderate (derivatization can add variability) |

| Primary Advantage | Direct analysis of the native compound | Alternative for analytes not amenable to LC-MS |

Conclusion

The choice between LC-MS/MS and GC-MS for the quantification of 1-(Trifluoromethyl)cyclobutanecarboxylic acid will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Both methods, when properly developed and validated, can provide accurate and reliable data crucial for advancing drug development programs. The protocols outlined in this document serve as a comprehensive starting point for establishing robust bioanalytical assays for this important fluorinated building block.

References

-

Simple and Rapid LC-MS/MS Method for the Absolute Determination of Cetuximab in Human Serum Using an Immobilized Trypsin. PubMed. [Link]

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

-

Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma. PubMed. [Link]

-

USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

-

A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

-

Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

-

Curve of cyclobutanecarboxylic acid with GC-MS technique. ResearchGate. [Link]

- Acids: Derivatiz

-

Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

-

Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

-

Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]

- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. N/A.

-

Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

- Essential FDA Guidelines for Bioanalytical Method Valid

-

Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

-

Development and Application of an LC-MS Method to Profile Short Chain Fatty Acids in Human Serum using High Resolution Mass Spectrometry. Lirias - KU Leuven. [Link]

-

Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH. [Link]

-

Protein Precipitation Method. Phenomenex. [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

-

Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. [Link]

-

LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. Farmacia Journal. [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. [Link]

-

Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

-

(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 10. hhs.gov [hhs.gov]

- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 12. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 17. agilent.com [agilent.com]

- 18. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Simple and rapid LC-MS/MS method for the absolute determination of cetuximab in human serum using an immobilized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gcms.cz [gcms.cz]

- 23. researchgate.net [researchgate.net]

- 24. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 25. jfda-online.com [jfda-online.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

Application Note: Chromatographic Analysis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Abstract

This technical guide details the High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) protocols for the quantification and purity assessment of 1-(Trifluoromethyl)cyclobutanecarboxylic acid.[1] Due to the molecule's lack of a strong UV chromophore and the electron-withdrawing nature of the trifluoromethyl group, standard methods must be adapted. This guide prioritizes ion-suppression RP-HPLC for purity profiling and derivatization-based GC for volatile impurity analysis.[1]

Analyte Profile & Analytical Challenges

Before selecting a method, the operator must understand the physicochemical behavior of the analyte.

| Property | Value / Characteristic | Analytical Implication |

| Structure | Cyclobutane ring, 1-COOH, 1-CF3 | Sterically crowded at C1; rigid geometry.[1][2] |

| Acidity (pKa) | Est. 2.8 – 3.2 | The |

| UV Activity | Weak (End absorption <210 nm) | Critical: No conjugated |

| Volatility | Moderate | Suitable for GC, but the free acid will tail severely due to hydrogen bonding. |

The "Invisible" Problem

The primary challenge in HPLC analysis of this compound is the lack of UV absorbance.[3] The carbonyl group (

Part 1: HPLC Analysis Protocol

Method A: Reversed-Phase HPLC with UV/MS Detection

Principle: Ion Suppression.[1] To retain the analyte on a hydrophobic C18 column, the carboxylic acid must be kept in its neutral (protonated) state. Given the estimated pKa of ~3.0, the mobile phase pH must be maintained at pH ≤ 2.0 .

Equipment & Reagents[3][4][5][6][7][8][9]

-

System: HPLC with PDA (Photo Diode Array) or LC-MS (ESI-).[1]

-

Column: Agilent ZORBAX SB-C18 (StableBond) or equivalent.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water (pH ~1.8).[1] Note: Use Formic Acid for MS detection.[10] -

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Volume | 5 - 10 µL | High injection volume compensates for low UV response.[1] |

| Column Temp | 30°C | Ensures retention time reproducibility.[1] |

| Detection | UV @ 210 nm | Monitoring the carboxyl carbonyl transition. |

| Gradient | See Table Below | Gradient elution prevents late-eluting fluorinated impurities.[1] |

Gradient Table:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) |

|---|---|---|

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 17.0 | 90 | 10 |[1]

Troubleshooting HPLC Issues

-

Fronting Peaks: Often caused by "solvent mismatch."[1] Ensure the sample diluent matches the initial mobile phase (90:10 Water:ACN).[1]

-

Baseline Drift @ 210 nm: Phosphoric acid is transparent, but impurities in ACN can absorb at 210 nm.[1] Use "Far UV" grade Acetonitrile.[1]

Part 2: GC Analysis Protocol

Method B: GC-FID with Silylation (Derivatization)

Principle: Reactive Silylation.[1] Direct injection of alpha-fluorinated carboxylic acids often results in adsorption (tailing) and thermal degradation.[1] We convert the acid to its trimethylsilyl (TMS) ester to improve volatility and peak shape.[1]

Reagents

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

Derivatization Procedure (Step-by-Step)

-

Weigh: Transfer 10 mg of 1-(Trifluoromethyl)cyclobutanecarboxylic acid into a 1.5 mL GC vial.

-

Dissolve: Add 500 µL of Anhydrous Pyridine. Cap and vortex.[1]

-

Derivatize: Add 200 µL of BSTFA + 1% TMCS.

-

Incubate: Heat the vial at 60°C for 30 minutes.

-

Cool: Allow to cool to room temperature.

-

Inject: Inject 1 µL directly into the GC.

GC-FID Conditions[1]

| Parameter | Setting |

| Column | DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split Mode (20:1), 250°C |

| Detector | FID @ 300°C |

| Oven Program | 50°C (hold 2 min) |

Part 3: Decision Workflows & Visualization

HPLC Method Development Logic

The following diagram illustrates the decision process for selecting the correct detection mode based on the analyte's properties.

Caption: Decision tree for selecting HPLC detection modes based on the weak chromophoric nature of the analyte.

GC Derivatization Workflow

This diagram outlines the critical steps to ensure complete derivatization and avoid moisture contamination.

Caption: Step-by-step derivatization workflow for GC analysis using BSTFA.

References

-

PubChem. (n.d.).[1][12] 1-(Trifluoromethyl)cyclobutanecarboxylic acid (Compound).[1][12] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

SIELC Technologies. (2018).[1] HPLC Method for Analysis of 1,1-Cyclobutanedicarboxylic acid. Retrieved October 26, 2023, from [Link]

-

Shimadzu. (2022).[1][11] Analysis of Organic Fluorine Compounds by Combustion Ion Chromatography. Retrieved October 26, 2023, from [Link][1]

Sources

- 1. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. lcms.cz [lcms.cz]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Separation of Nonanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

- 10. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 1-(Trifluoromethyl)cyclobutanecarboxylic acid | C6H7F3O2 | CID 2782838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Structural Characterization of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Derivatives via X-ray Crystallography

Abstract

The 1-(trifluoromethyl)cyclobutyl moiety is an increasingly popular bioisostere for the tert-butyl group in medicinal chemistry, offering modulated lipophilicity and metabolic stability while retaining steric bulk.[1][2] However, the structural characterization of these derivatives presents unique crystallographic challenges, including high volatility, rotational disorder of the trifluoromethyl (

Introduction & Significance

In modern drug design, replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group is a strategic modification.[1][2] The fluorine atoms lower the pKa of the carboxylic acid (increasing acidity) and alter the lipophilicity profile (

From a structural perspective, these molecules are "crystallographic stressors." The cyclobutane ring is inherently strained and puckered, often leading to conformational disorder. Simultaneously, the

Experimental Protocol: Crystal Growth

Small, fluorinated carboxylic acids are often volatile and prone to sublimation. Standard open-vessel evaporation often yields nothing but an empty vial.

Solvent Strategy

Carboxylic acids form strong centrosymmetric dimers (

| Solvent Class | Examples | Interaction Type | Outcome |

| Non-Polar | Hexane, Pentane, Toluene | Dimerization (Acid-Acid) | Tightly packed, unsolvated crystals. Preferred for pure API analysis. |

| Polar Aprotic | EtOAc, DCM, THF | Weak H-bonding | Good for solubility; use as "good" solvent in diffusion. |

| Polar Protic | Methanol, Water | Solvation (Acid-Solvent) | Breaks dimers; likely to form solvates or hydrates. |

Recommended Method: Low-Temperature Vapor Diffusion

Do not use open evaporation due to volatility.

-

Dissolution: Dissolve 10-20 mg of the derivative in a minimal amount (0.5 mL) of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Filtration: Filter through a 0.2

m PTFE syringe filter into a small inner vial (GC vial). -

Diffusion: Place the open inner vial inside a larger jar containing 3-5 mL of a non-polar anti-solvent (e.g., Pentane or Hexane).

-

Sealing: Tightly cap the outer jar.

-

Incubation: Place the setup in a 4°C refrigerator .

-

Reasoning: Lower temperature reduces the vapor pressure of the compound (preventing sublimation) while promoting nucleation.

-

Alternative: Sublimation

For neutral derivatives (esters/amides) or the free acid itself, sublimation is a powerful purification and crystallization technique.

-

Setup: Cold finger apparatus under static vacuum (0.1 mbar).

-

Temperature: Heat the bottom flask to 40-50°C; keep the finger at 0°C.

-

Result: High-quality single crystals often grow directly on the cold finger.

Data Collection Protocols

Sample Mounting

-

Oil Selection: Use a high-viscosity perfluoropolyether oil (e.g., Fomblin® Y or Krytox®). Hydrocarbon oils may dissolve fluorinated compounds.

-

Loop Size: Match the loop size exactly to the crystal to minimize background scattering.

Temperature Control (Critical)

Never collect data at room temperature.

-

Target Temperature: 100 K (or lower).

-

Causality: The

group has a low barrier to rotation. At 298 K, the fluorine electron density will appear as a torus (doughnut shape) rather than distinct atoms. Cooling "freezes" this rotation, allowing resolution of atomic positions.

Data Redundancy

-

Strategy: Collect high-redundancy data (multiplicity > 6).

-

Reasoning: Fluorine is a relatively weak scatterer compared to heavier elements, but strong enough to cause absorption issues if soft X-rays (Cu

) are used on large crystals. High redundancy improves the signal-to-noise ratio, essential for resolving disordered fluorine positions.

Structure Solution & Refinement (SHELXL)[3][4]

This section details how to handle the specific pathologies of this molecule using SHELXL.

Workflow Visualization

Figure 1: Decision tree for refining fluorinated cyclobutane structures. Note the iterative check for disorder in both the

Handling Rotational Disorder

If the fluorine atoms appear as smeared blobs or split peaks:

-

Split Positions: Assign the strongest set of peaks to PART 1 and the rotated set to PART 2.

-

Free Variable: Link their occupancies to a free variable (e.g., 21.000 for Part 1 and -21.000 for Part 2) so they sum to 1.0.

-

Restraints (The "Golden Trio"):

-

SADI: Restrain C-F distances and F...F distances to be similar in both parts.

-

RIGU: Rigid bond restraint for ADPs (Atomic Displacement Parameters).

-

SIMU: Similarity restraint for ADPs of overlapping atoms.

-

Example SHELXL Code:

-

Handling Cyclobutane Puckering

The cyclobutane ring is rarely planar. It adopts a "butterfly" puckered conformation to relieve eclipsing strain.[3]

-

Diagnosis: Look for elongated thermal ellipsoids perpendicular to the ring plane.

-

Refinement: If severe, model the whole ring as disordered over two positions (flipping puckers).

-

Restraint: Use SAME to ensure the bond lengths/angles of the minor component match the major component if the geometry becomes unstable.

Structural Analysis & Reporting

When reporting the structure for a patent or publication, focus on these metrics:

The Puckering Angle ( )

Calculate the dihedral angle between the planes defined by

-

Typical Value: 25° - 35°.

-

Significance: This angle determines the spatial projection of the

group relative to the carboxylic acid. A flatter ring (lower

Intermolecular Interactions

-

Acid Dimers: Measure the

distance (typically ~2.65 Å). -

Fluorine Contacts: Look for

weak hydrogen bonds or

Validation

Every structure must be validated using CheckCIF (IUCr).

-

Alert: A Level A or B alert regarding "Short Intermolecular Contacts" involving Fluorine is common.

-

Response: Verify if this is a real interaction or a result of imperfect disorder modeling. If real, document it as a specific crystal packing feature.

References

-

Bioisosterism & Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Crystallization of Fluorinated Compounds: Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine C-F...H-C Interaction: An X-ray Database Study. European Journal of Organic Chemistry, 3(1), 89-98. [Link]

-

SHELXL Refinement Strategies: Sheldrick, G. M. (2015).[4] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. [Link]

-

Disorder Modeling (DSR): Kratzert, D., J. Holstein, J., & Krossing, I. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Journal of Applied Crystallography, 48(4), 1331-1341. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Welcome to our dedicated technical support center for optimizing coupling reactions with 1-(Trifluoromethyl)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered and electronically demanding building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve successful and efficient couplings.

Introduction: Understanding the Challenges

1-(Trifluoromethyl)cyclobutanecarboxylic acid presents a unique set of challenges in amide and ester bond formation. The quaternary carbon at the 1-position, substituted with a bulky cyclobutyl ring and a strongly electron-withdrawing trifluoromethyl group, creates significant steric hindrance around the carboxylic acid. This sterical congestion can impede the approach of the nucleophile (amine or alcohol), slowing down the reaction rate and often leading to low yields with standard coupling protocols.[1][2]